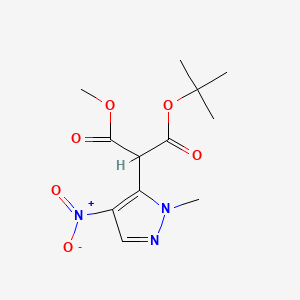
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE is a complex organic compound with a unique structure that includes a tert-butyl group, a methyl group, and a nitro-substituted pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The tert-butyl and methyl groups are then added through alkylation reactions. The final step involves the esterification of the malonate moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers
Mecanismo De Acción
The mechanism of action of 1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)MALONATE: Unique due to its specific substitution pattern and functional groups.
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-AMINO-1H-PYRAZOL-5-YL)MALONATE: Similar structure but with an amino group instead of a nitro group.
1-(TERT-BUTYL) 3-METHYL 2-(1-METHYL-4-HYDROXY-1H-PYRAZOL-5-YL)MALONATE: Contains a hydroxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its nitro group, in particular, allows for diverse chemical transformations and potential bioactivity .
Propiedades
Fórmula molecular |
C12H17N3O6 |
|---|---|
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-methyl 2-(2-methyl-4-nitropyrazol-3-yl)propanedioate |
InChI |
InChI=1S/C12H17N3O6/c1-12(2,3)21-11(17)8(10(16)20-5)9-7(15(18)19)6-13-14(9)4/h6,8H,1-5H3 |
Clave InChI |
HXUZIPDWMOKCCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1=C(C=NN1C)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


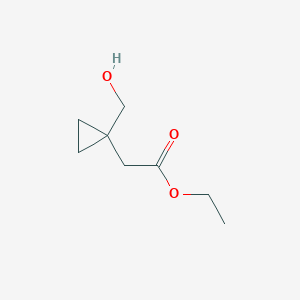
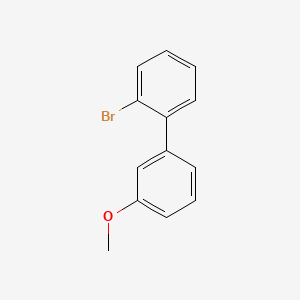
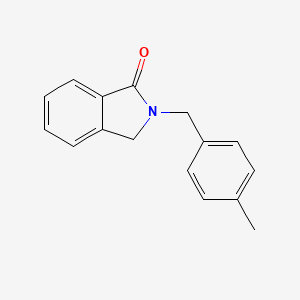
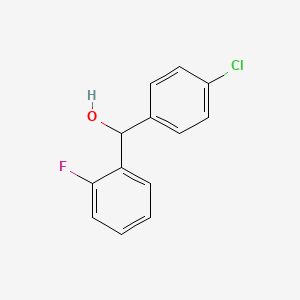

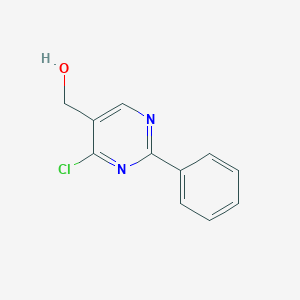
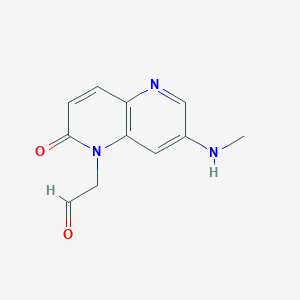
![N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B8345514.png)
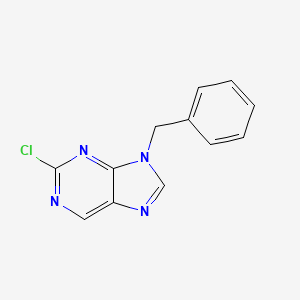
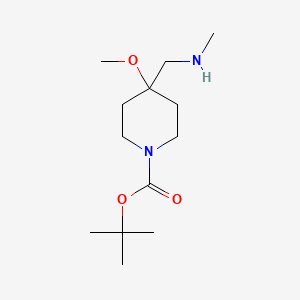
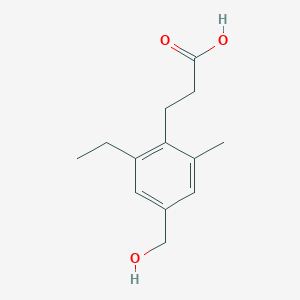
![Rel-tert-butyl ((1R,2S)-2-([1,1'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B8345550.png)
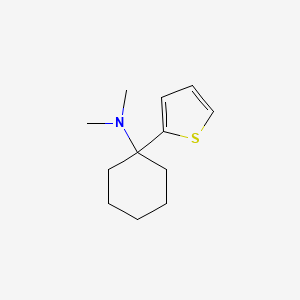
![8-(4-Propylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8345567.png)
